Dihydro Fenofibrate-d6
Overview
Description
Dihydro Fenofibrate-d6 is a labeled metabolite of Fenofibrate, a compound widely used in the treatment of hyperlipidemia. It is a reduced analog of Fenofibrate and is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C20H17D6ClO4, and it has a molecular weight of 368.88 .
Scientific Research Applications
Dihydro Fenofibrate-d6 is primarily used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on lipid metabolism and its potential role in reducing cholesterol levels.
Medicine: Investigated for its therapeutic potential in treating hyperlipidemia and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mechanism of Action
Target of Action
Dihydro Fenofibrate-d6 is a metabolite of Fenofibrate . The primary target of Fenofibrate, and by extension this compound, is the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, angiogenesis, and cell apoptosis .
Mode of Action
Fenofibrate, and thus this compound, acts as an agonist to PPARα . Upon activation, PPARα alters lipid, glucose, and amino acid homeostasis . It increases lipolysis and activates lipoprotein lipase, reducing apoprotein C-III . This interaction results in changes in the lipid profile, including a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and Apo B, and an increase in high-density lipoprotein cholesterol (HDL-C) .
Biochemical Pathways
Fenofibrate’s activation of PPARα impacts several biochemical pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism . It also reduces glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . These changes in metabolic pathways are associated with alterations in the abundance of genes from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database .
Pharmacokinetics
Fenofibrate is typically administered orally, with a recommended dosage of 200 to 400 mg daily . It produces substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . The long-acting form of fenofibrate, produced by the process of micronisation, has increased oral bioavailability with less variability in absorption compared with the immediate-acting form of fenofibrate .
Result of Action
The activation of PPARα by Fenofibrate leads to a series of molecular and cellular effects. It upregulates the expression of factors involved in hypoxia and osmotic stress signaling . It also reduces oxidative stress damage and lipid accumulation in the liver . In vitro studies have shown that Fenofibrate improves the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .
Action Environment
The action of Fenofibrate can be influenced by environmental factors such as food consumption. A study showed that the absorption of Fenofibrate increased after food consumption, with the type of food and calorie content playing a significant role . Therefore, the efficacy and stability of this compound may also be influenced by similar environmental factors.
Safety and Hazards
Fenofibrate-d6 may cause harm to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
Fenofibrate, the parent compound of Dihydro Fenofibrate-d6, has shown promise in the prevention of diabetic microvascular complications . Given its extensive history of clinical use and its relatively good safety profile, fenofibrate is identified as a potential therapeutic agent requiring an urgent clinical evaluation to treat SARS-CoV-2 infection .
Biochemical Analysis
Biochemical Properties
Dihydro Fenofibrate-d6, like Fenofibrate, is expected to interact with various enzymes and proteins in the body. Fenofibrate is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The activation of PPARα by this compound could potentially influence the regulation of genes involved in lipid metabolism, leading to changes in the levels of certain lipids in the body .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Fenofibrate. Fenofibrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce infection by SARS-CoV-2 in cell culture models . It also has potential therapeutic efficacy for non-alcoholic fatty liver disease (NAFLD) due to its capacity to decrease the accumulation of hepatic lipids, as well as its antioxidant, anti-inflammatory, and antifibrotic properties .
Molecular Mechanism
The molecular mechanism of action of this compound is expected to be similar to that of Fenofibrate. Fenofibrate is a fibrate that activates PPARα to alter lipid metabolism . It has been suggested that Fenofibrate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Long-term fenofibrate therapy has been shown to reduce total cardiovascular events in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns . Fenofibrate treatment has been associated with concomitant decreases in creatinine clearance and estimated glomerular filtration rate (eGFR), complicating clinical surveillance during fenofibrate treatment .
Dosage Effects in Animal Models
In animal models, Fenofibrate has been shown to have protective effects on non-alcoholic fatty liver disease (NAFLD) secondary to high-fat diets
Metabolic Pathways
Fenofibrate has been shown to significantly enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . This compound is expected to be involved in similar metabolic pathways.
Subcellular Localization
Fenofibrate has been shown to have effects on mitochondrial dynamics, suggesting that it may localize to the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Fenofibrate-d6 involves the reduction of Fenofibrate. The process typically includes the use of deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dihydro Fenofibrate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions are used to convert carbonyl groups back into hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms, which are often used in further biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The parent compound, widely used in the treatment of hyperlipidemia.
Fenofibric Acid: The active metabolite of Fenofibrate, also used in the treatment of hyperlipidemia.
Clofibrate: Another fibric acid derivative with similar lipid-lowering effects.
Uniqueness
Dihydro Fenofibrate-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes .
Properties
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWSFKKGMCGEL-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675848 | |
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-82-3 | |
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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